N-Carbamoyl-Alanine
Overview
Description
“N-Carbamoyl-Alanine” belongs to the class of organic compounds known as n-carbamoyl-alpha amino acids. These are compounds containing an alpha amino acid which bears a carbamoyl group at its terminal nitrogen atom .
Synthesis Analysis
The structural analysis provides new insights on enzyme–substrate interaction, which shed light on engineering of N-carbamoyl-β-alanine amidohydrolases for high catalytic activity and broad substrate specificity .
Molecular Structure Analysis
The structural analysis provides new insights on enzyme–substrate interaction, which shed light on engineering of N-carbamoyl-β-alanine amidohydrolases for high catalytic activity and broad substrate specificity .
Physical And Chemical Properties Analysis
“N-Carbamoyl-Alanine” has a molecular weight of 132.12 g/mol. It has 3 hydrogen bond donors and 3 hydrogen bond acceptors. It has a rotatable bond count of 2. Its exact mass and monoisotopic mass is 132.05349212 g/mol. Its topological polar surface area is 92.4 Ų .
Scientific Research Applications
Enzymatic Properties and Industrial Applications
N-Carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58 has been characterized for its potential in β-amino acid production, an area of industrial interest. This enzyme, active at 30°C and pH 8.0, hydrolyzes various N-carbamoyl amino acids, especially N-carbamoyl-β-alanine. Its ability to produce monosubstituted β2- and β3-amino acids, particularly those with short aliphatic side chains, positions it as a promising candidate for biotechnological applications (Martínez-Gómez et al., 2008).
Enzyme Regulation in Pyrimidine Catabolism
In pyrimidine catabolism, N-carbamoyl-β-alanine (NC beta A) amidohydrolase is regulated by its substrate, NC beta A, and its product, beta-alanine. This regulation is evidenced by ligand-induced changes in the enzyme's polymerization, a phenomenon observed in the native enzyme from rat liver (Matthews & Traut, 1987).
Inhibitory Effects of Analogues
The inhibitory effects of various carboxylic acid compounds on N-carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58 (Atβcar) have been studied. These inhibitors differed in the number of carbons, and position and size of ramification, with propionate identified as the most efficient inhibitor among those tested. The binding thermodynamics of these inhibitors were explored using isothermal titration calorimetry and fluorescence, indicating the role of Van der Waals interactions and hydrogen bonding (Andújar-Sánchez et al., 2009).
Novel Enzyme Characterization
A novel enzyme, N-carbamoylsarcosine amidohydrolase, involved in microbial degradation of creatinine in Pseudomonas putida 77, has been characterized. This enzyme hydrolyzes N-carbamoyl amino acids with a methyl group or hydrogen atom on the amino-N atom, demonstrating selectivity for certain N-carbamoyl derivatives (Kim, Shimizu, & Yamada, 1986).
Cloning and Expression of L-N-Carbamoylase Gene
The L-N-carbamoyl amino acid amidohydrolase gene from Arthrobacter aurescens DSM 3747 was cloned in E. coli, and its nucleotide sequence was determined. This enzyme exhibited high specificity for beta-aryl substituted N alpha-carbamoyl-alanines, such as N-carbamoyl-tryptophan, highlighting its unique substrate specificity compared to other N-carbamoylases (Wilms et al., 1999).
Quantitative Analysis Method
A modified Prescott-Jones colorimetric method has been developed for measuring the concentration of N-carbamoyl-β-alanine (β-ureidopropionate) with minimal interference from dihydrouracil, improving the analytical approaches in this field (West, Shanley, & O'donovan, 1982).
Future Directions
The findings of a study suggest that PRDX2 has a synthetic lethal (SL) interaction with CHEK2, and this interaction can be exploited for the targeted cancer therapy using NCA as a drug inhibitor of PRDX2 for the therapy of colorectal cancer having CHEK2 defects. Further studies are warranted to confirm the interaction in the preclinical model .
properties
IUPAC Name |
2-(carbamoylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSWEUMSEVLFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330095 | |
Record name | N-Carbamyl-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbamoylamino)propanoic acid | |
CAS RN |
77340-50-2 | |
Record name | N-Carbamyl-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(carbamoylamino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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